molecular formula C18H17ClN2O2 B2466531 N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide CAS No. 852155-36-3

N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Cat. No. B2466531
CAS RN: 852155-36-3
M. Wt: 328.8
InChI Key: UPDUFQIVQPRGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide, also known as CPPB, is a chemical compound that has gained significant attention in scientific research due to its potential application as a therapeutic agent. CPPB belongs to a class of compounds known as positive allosteric modulators (PAMs) that target the glutamate receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system (CNS).

Scientific Research Applications

Molecular Interaction and Receptor Binding

Research into benzamide derivatives has explored their molecular interactions with various receptors. For example, studies on compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have highlighted their potential as potent antagonists for specific receptors, such as the CB1 cannabinoid receptor. These findings are significant in the development of pharmacophore models for understanding receptor-ligand interactions and could be relevant to the applications of N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide in scientific research, especially if it shares similar receptor binding properties (Shim et al., 2002).

Anticancer Activity

Benzamides have been investigated for their anticancer activity. For instance, compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have shown promise as orally active histone deacetylase inhibitors, exhibiting the potential to block cancer cell proliferation and induce apoptosis. These properties suggest a role for benzamide derivatives in cancer research and treatment, which could extend to N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide if it exhibits similar biological activity (Zhou et al., 2008).

Neuroleptic Activity

The synthesis and neuroleptic activity of benzamides, such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have been explored. These compounds have been evaluated for their inhibitory effects on specific stereotyped behaviors in rats, indicating potential applications in neuropsychiatric disorder research and treatment. This could suggest avenues for investigating N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide in similar contexts (Iwanami et al., 1981).

Anti-inflammatory and Antipathogenic Activity

Studies have also focused on the anti-inflammatory effects of benzamide derivatives, demonstrating their potential in modulating inflammatory responses. This research has implications for developing new therapeutic strategies for inflammation-related diseases. If N-(3-chlorophenyl)-N-((2-oxopyrrolidin-1-yl)methyl)benzamide shares these properties, it could be valuable in the study and treatment of such conditions (Torres et al., 1999).

properties

IUPAC Name

N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-15-8-4-9-16(12-15)21(13-20-11-5-10-17(20)22)18(23)14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDUFQIVQPRGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

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